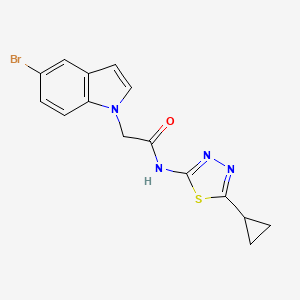

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound belongs to a class of heterocyclic acetamide derivatives featuring a 1,3,4-thiadiazole core linked to a substituted indole moiety.

Properties

Molecular Formula |

C15H13BrN4OS |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

2-(5-bromoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H13BrN4OS/c16-11-3-4-12-10(7-11)5-6-20(12)8-13(21)17-15-19-18-14(22-15)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,19,21) |

InChI Key |

DMVSZIVBVTWCSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors, such as thiosemicarbazide, with cyclopropyl carboxylic acid under acidic conditions.

Coupling Reaction: The brominated indole and the thiadiazole derivative are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it reduces cell viability in various cancer cell lines:

| Cell Line | Viability (%) at 100 µM |

|---|---|

| A549 (Lung Cancer) | 45 |

| Caco-2 (Colorectal Cancer) | 30 |

The compound appears to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown promising results in antimicrobial activity. A study indicated that it significantly reduced bacterial load in infected animal models, highlighting its potential as a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of the compound on A549 and Caco-2 cell lines. The results indicated a marked decrease in cell viability and activation of apoptotic pathways through caspase activation.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of the compound against various pathogens. The findings revealed a significant reduction in bacterial counts in treated groups compared to controls, suggesting its potential for development into therapeutic agents for infectious diseases .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

*Calculated based on atomic weights; †Estimated based on substituent contributions (bromo increases LogP vs. fluoro in ).

Key Observations:

- Substituent Effects : The 5-bromoindole group in the target compound likely increases molecular weight and lipophilicity (LogP) compared to the 6-fluoroindole analog (LogP = 2.01) . The cyclopropyl group on the thiadiazole ring may enhance metabolic stability compared to bulkier substituents like benzylthio .

- Thermal Stability : Analogs with aromatic or thioether substituents (e.g., 5-ethylthio in ) exhibit higher melting points (179–181°C), suggesting stronger intermolecular interactions compared to the target compound’s cyclopropyl group.

Biological Activity

2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities, supported by recent research findings.

The molecular formula of the compound is with a molecular weight of 377.3 g/mol. Its structure features an indole moiety and a thiadiazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃BrN₄OS |

| Molecular Weight | 377.3 g/mol |

| CAS Number | 1324075-81-1 |

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing indole and thiadiazole rings have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membranes.

Antifungal Activity

The compound's structure suggests potential antifungal activity as well. Compounds with similar scaffolds have been reported to inhibit fungal growth by targeting specific pathways involved in cell wall synthesis or ergosterol biosynthesis .

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. The presence of the bromine atom in this compound may enhance its reactivity towards biological targets involved in cancer progression. Research has shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These studies revealed that some derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard inhibitors .

Case Studies

- Antibacterial Screening : In a study evaluating various indole derivatives, it was found that those with thiadiazole components displayed enhanced antibacterial activity against E. coli and Staphylococcus aureus. The best-performing compound had an IC50 value of approximately 10 µM .

- Anticancer Evaluation : A series of indole-based compounds were tested against different cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds similar to this compound induced significant cytotoxicity at concentrations as low as 5 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide?

- Methodology : The compound is synthesized via multi-step reactions involving:

- Bromination : Introduction of bromine at the indole C5 position (e.g., using N-bromosuccinimide or Br₂ in acetic acid) .

- Coupling Reactions : Formation of the acetamide linker via nucleophilic substitution between bromoacetamide intermediates and thiadiazole amines. Solvents like DMF or ethanol are used with NaH as a base, stirred at 35–50°C for 8–12 hours .

- Cyclopropane Functionalization : Cyclopropyl groups are introduced via Suzuki-Miyaura coupling or alkylation of thiadiazole precursors .

- Key Data : Yields range from 71–86% depending on solvent polarity (e.g., 50% ethyl acetate/petroleum ether) and catalyst choice .

Q. What spectroscopic techniques are critical for structural validation?

- 1H NMR : Confirms substitution patterns (e.g., indole H-3 proton at δ 7.6–7.8 ppm; cyclopropyl CH₂ at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z 420–450) and fragmentation patterns .

- IR Spectroscopy : Identifies acetamide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Q. What are the key structural features influencing reactivity?

- The 5-bromoindole moiety enhances electrophilic substitution reactivity, while the cyclopropyl-thiadiazole group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions .

- The acetamide linker’s conformation (e.g., syn or anti) modulates hydrogen-bonding interactions in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via ice-water precipitation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improve cyclopropane-thiadiazole bond formation efficiency .

- Reaction Monitoring : TLC or HPLC tracks byproduct formation (e.g., dehalogenated byproducts), guiding adjustments in stoichiometry or temperature .

Q. How do contradictions in spectral data (e.g., NMR shifts) arise, and how are they resolved?

- Dynamic Effects : Rotamers of the acetamide linker cause splitting in 1H NMR signals. Variable-temperature NMR (e.g., 25–60°C) collapses peaks into singlets .

- Solvent Artifacts : DMSO-d₆ induces deshielding of aromatic protons; CDCl₃ is preferred for accurate indole proton assignments .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., thiadiazole N-substitution) .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity?

- Analog Synthesis : Replace the cyclopropyl group with methyl or phenyl to assess steric effects on antimicrobial activity .

- Pharmacophore Mapping : Overlay computational models (e.g., DFT) with experimental IC₅₀ data to identify critical hydrogen-bond acceptors (e.g., thiadiazole S atoms) .

- Enzyme Assays : Test inhibition of Staphylococcus aureus dihydrofolate reductase, correlating with MIC values from broth microdilution assays .

Q. How is compound stability assessed under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. The acetamide bond is prone to hydrolysis at pH > 8 .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm for indole-thiadiazole conjugates) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for most derivatives) .

Q. What in vitro models are used to evaluate biological activity?

- Antimicrobial Screening : Broth microdilution against Gram-positive pathogens (e.g., S. aureus ATCC 25923) and fungal strains (e.g., Candida albicans), with MIC values reported in μg/mL .

- Cytotoxicity Assays : MTT tests on HEK-293 cells to establish selectivity indices (IC₅₀ > 100 μM indicates low toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.